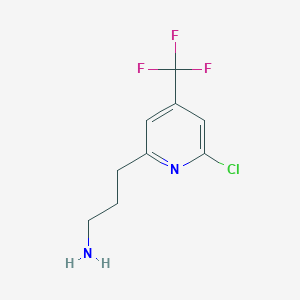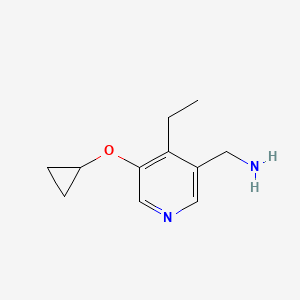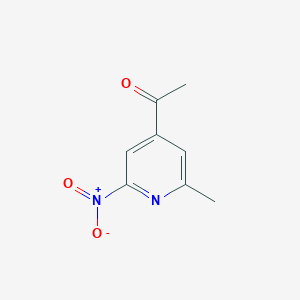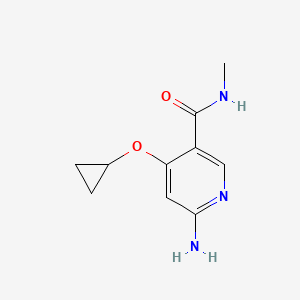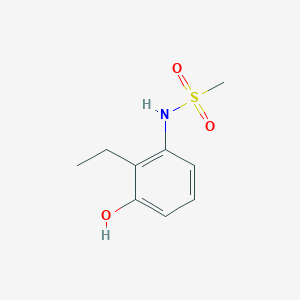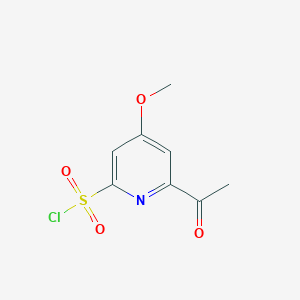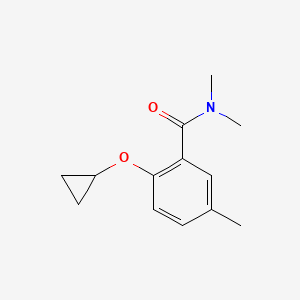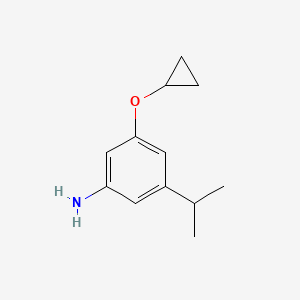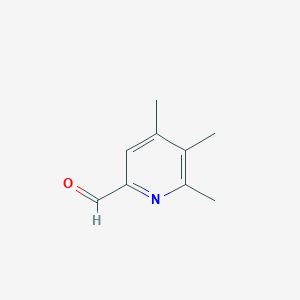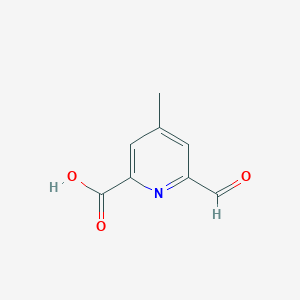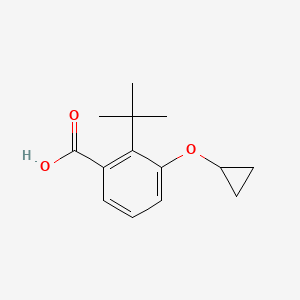
5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through nucleophilic substitution reactions involving cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide core.
Reduction: Reduced forms of the picolinamide.
Substitution: Substituted derivatives with different functional groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide: Similar structure with slight variations in the position of functional groups.
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine: Another related compound with a pyridin-2-amine core.
Uniqueness
5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
5-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)10-8-16-11(13(17)15-4)7-12(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
SZIIMPUUTDDEKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(C=C1OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



